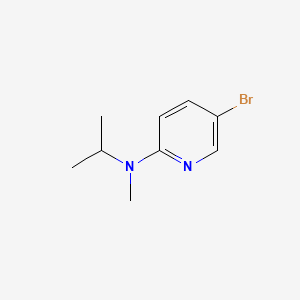

5-bromo-N-isopropyl-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-methyl-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)12(3)9-5-4-8(10)6-11-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXHILKQMXJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734208 | |

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247382-28-0 | |

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-2-methylpyridine

The first step involves preparing 5-bromo-2-methylpyridine via the method described in CN101560183B . This patent outlines a four-step process:

- Condensation : Diethyl malonate reacts with sodium to form a salt, which undergoes condensation with 5-nitro-2-chloropyridine.

- Decarboxylation : The intermediate is decarboxylated under acidic conditions to yield 5-nitro-2-methylpyridine.

- Hydrogenation : Catalytic hydrogenation (Pd/C, 15–40°C) reduces the nitro group to an amine, producing 5-amino-2-methylpyridine.

- Bromination : Diazotization of the amine with bromine and sodium nitrite replaces the amino group with bromine, yielding 5-bromo-2-methylpyridine.

Oxidation of 2-Methyl to Carbaldehyde

5-Bromo-2-methylpyridine is oxidized to 5-bromo-2-pyridinecarbaldehyde using selenium dioxide (SeO₂) in dioxane under reflux.

$$

\text{5-Bromo-2-methylpyridine} \xrightarrow{\text{SeO}_2, \Delta} \text{5-Bromo-2-pyridinecarbaldehyde}

$$

Conditions :

Reductive Amination with Methylisopropylamine

The aldehyde undergoes reductive amination with methylisopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane:

$$

\text{5-Bromo-2-pyridinecarbaldehyde} + \text{(CH₃)₂CHNHCH₃} \xrightarrow{\text{NaBH(OAc)}_3} \text{5-Bromo-N-isopropyl-N-methylpyridin-2-amine}

$$

Conditions :

Overall Yield :

$$

0.94 \times 0.70 \times 0.80 \approx 52.6\%

$$

Method 2: Direct Amine Substitution on 5-Bromo-2-chloropyridine

Nucleophilic Aromatic Substitution (NAS)

This route leverages 5-bromo-2-chloropyridine as a starting material, replacing the chloride with N-isopropyl-N-methylamine via NAS. The nitro group at position 5 activates the ring for substitution at position 2.

Reaction Scheme :

$$

\text{5-Bromo-2-chloropyridine} + \text{(CH₃)₂CHNHCH₃} \xrightarrow{\text{Base, Cu catalyst}} \text{this compound}

$$

Conditions :

- Catalyst: CuI/1,10-phenanthroline

- Base: Cs₂CO₃

- Solvent: DMSO, 110°C

- Yield: ~60% (estimated based on analogous Ullmann couplings).

Challenges and Optimization

- Regioselectivity : The nitro group directs substitution to position 2, but competing reactions may occur.

- Catalyst Load : Higher CuI concentrations (10–20 mol%) improve yields.

- Side Products : Over-alkylation or dehalogenation may require chromatographic purification.

Comparative Analysis of Synthetic Routes

Alternative Approaches and Emerging Strategies

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 5-bromo-2-chloropyridine and methylisopropylamine could directly install the amine group. However, competing bromine substitution may necessitate protective groups.

Directed Ortho-Metalation

Using a directing group (e.g., amide) at position 2, lithiation followed by quenching with an electrophile could introduce the amine. This method remains theoretical for this compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-bromo derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds display efficacy against resistant strains of bacteria, such as Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds within the same family have been assessed for their ability to inhibit cancer cell proliferation. For example, derivatives similar to 5-bromo-N-isopropyl-N-methylpyridin-2-amine have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for:

- Cardiovascular Drugs : Compounds derived from this structure are investigated for their potential in treating heart diseases due to their ability to modulate vascular functions .

- Anti-inflammatory Agents : Related compounds have been studied for their effectiveness in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Agrochemical Applications

The compound's properties also extend to agrochemicals. Its derivatives may function as effective pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. This selective toxicity is crucial for sustainable agricultural practices.

Material Science Applications

In materials science, pyridine derivatives like this compound are being explored as chiral dopants in liquid crystals, which are essential for advanced display technologies. The unique electronic properties imparted by the bromine atom and nitrogen functional groups enhance the performance characteristics of these materials .

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets by participating in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other brominated pyridine and pyrimidine derivatives. Below is a comparative analysis based on substituents, synthesis routes, and physicochemical properties:

Physicochemical Properties

Electronic Effects :

- The bromine atom in 5-bromo-N-isopropyl-N-methylpyridin-2-amine acts as an electron-withdrawing group, polarizing the pyridine ring. This contrasts with compounds like 5-bromo-N-methylpyrimidin-2-amine, where the pyrimidine ring’s electron-deficient nature amplifies reactivity .

- The bulky isopropyl group introduces steric hindrance, reducing nucleophilic attack at the N-center compared to N,N-dimethyl analogues .

Hydrogen Bonding and Crystal Packing: Unlike 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which forms centrosymmetric dimers via N–H⋯N bonds , the tertiary amine in this compound lacks H-bond donors, leading to weaker intermolecular interactions.

Lipophilicity :

- The isopropyl and methyl groups increase logP compared to derivatives with polar substituents (e.g., methoxy or nitro groups), enhancing membrane permeability in drug design contexts .

Biological Activity

5-Bromo-N-isopropyl-N-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₉H₁₃BrN₂

- Molecular Weight : 215.12 g/mol

- CAS Number : 61373027

The presence of bromine and the isopropyl and methyl groups on the nitrogen atom significantly influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The compound is synthesized through bromination of N-isopropyl-N-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under controlled conditions to prevent over-bromination .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity through halogen bonding, which can lead to increased selectivity and potency against specific biological targets .

Pharmacological Applications

- Neurological Disorders : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, potentially acting as a modulator of neurotransmitter systems.

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, although specific mechanisms remain under investigation.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

Study on Anti-Thrombolytic Activity

A related study evaluated pyridine derivatives for their anti-thrombolytic properties. While specific data on this compound was not highlighted, similar compounds within the pyridine class exhibited varying degrees of thrombolytic activity, indicating potential for further exploration in this area .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Lacks isopropyl group | Moderate anti-thrombolytic |

| 5-Bromo-N-methylpyridin-2-amine | Lacks isopropyl group | Antimicrobial activity |

| 5-Bromo-N-isopropylpyridin-2-amine | Lacks methyl group | Limited data available |

Q & A

Q. Basic Research Focus

- HPLC-MS : Detects brominated byproducts (e.g., di-substituted pyridines) at ppm levels.

- GC-FID : Monitors residual solvents (e.g., DMF, MeOH).

- Elemental Analysis : Validates C/H/N/Br stoichiometry .

How does the compound’s stability under varying conditions (pH, light, oxygen) affect storage protocols?

Q. Basic Research Focus

- pH Sensitivity : Degrades in acidic conditions (pH < 3) via protonation of the pyridine nitrogen.

- Light Sensitivity : UV exposure accelerates debromination; store in amber glass at 2–8°C .

- Oxidative Stability : Nitrogen purging or antioxidant additives (e.g., BHT) prevent oxidation of alkylamine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.